molecular formula C8H14O3 B130351 Ethyl 5-oxohexanoate CAS No. 13984-57-1

Ethyl 5-oxohexanoate

Cat. No.: B130351
CAS No.: 13984-57-1
M. Wt: 158.19 g/mol
InChI Key: MGPSIDGTLFKDEY-UHFFFAOYSA-N
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Description

Ethyl 5-oxohexanoate, also known as ethyl 5-oxocaproate, is an organic compound with the molecular formula C8H14O3. It is an ester derived from 5-oxohexanoic acid and ethanol. This compound is characterized by its clear, colorless to light yellow liquid appearance and is primarily used in organic synthesis and as an intermediate in the production of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-oxohexanoate can be synthesized through several methods. One common approach involves the esterification of 5-oxohexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of this compound precursors. This process involves the use of metal catalysts such as palladium or platinum to facilitate the reduction of the precursor compounds to the desired ester .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-oxohexanoate undergoes various chemical reactions, including:

    Reduction: It can be reduced to ethyl 5-hydroxyhexanoate using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to 5-oxohexanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Substitution: Various nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed:

Scientific Research Applications

Ethyl 5-oxohexanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions, particularly those involving esterases and ketoreductases.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It serves as a building block for the production of flavors, fragrances, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-oxohexanoate primarily involves its reactivity as an ester and a ketone. In biological systems, it can be hydrolyzed by esterases to produce 5-oxohexanoic acid and ethanol. The ketone group can undergo reduction or oxidation reactions, which are catalyzed by specific enzymes such as ketoreductases and dehydrogenases. These reactions play a crucial role in the compound’s metabolic pathways and its interaction with various molecular targets .

Comparison with Similar Compounds

Ethyl 5-oxohexanoate can be compared with other similar compounds such as:

    Ethyl 4-acetylbutyrate: Similar in structure but with a different position of the ketone group.

    Ethyl 5-hydroxyhexanoate: The reduced form of this compound.

    Ethyl 5-oxopentanoate: A shorter chain analog with one less carbon atom.

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in organic synthesis. Its combination of ester and ketone functionalities makes it particularly valuable in the production of chiral compounds and other specialized chemicals .

Properties

IUPAC Name

ethyl 5-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-3-11-8(10)6-4-5-7(2)9/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPSIDGTLFKDEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6065688
Record name Ethyl 5-oxohexanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13984-57-1
Record name Hexanoic acid, 5-oxo-, ethyl ester
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Record name Ethyl 5-oxohexanoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, 5-oxo-, ethyl ester
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Record name Ethyl 5-oxohexanoate
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Record name Ethyl 4-acetylbutyrate
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Record name ETHYL 5-OXOHEXANOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can ethyl 5-oxohexanoate participate in cross-aldol reactions, and if so, what are the conditions and yields?

A1: Yes, this compound can act as an electrophile in cross-aldol reactions with various trimethylsilyl enol ethers derived from ketones. [] These reactions are promoted by titanium tetrachloride (TiCl4) and occur at room temperature. [] The yields of the resulting hydroxy keto esters are generally good. []

Q2: Are there alternative reaction conditions to using strong acids or bases for condensations involving this compound?

A2: Yes, near-critical water (NCW) at temperatures between 250–350 °C and pressures of 40–90 bar enables condensation reactions, including those with this compound, to occur without added catalysts. [] For instance, the intramolecular Claisen condensation of this compound proceeds effectively in NCW without the need for strong bases. []

Q3: Can this compound be utilized as a starting material for complex molecule synthesis?

A3: Yes, this compound can be transformed into a variety of structural motifs. For example, its ethylene acetal derivative can undergo cyclopropanation at the ester group. [] Subsequent oxidative ring-opening of the cyclopropane provides access to functionalized derivatives that can be further elaborated. [] This approach highlights the potential of this compound as a building block in organic synthesis.

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